1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-4-1-15(2-5-18)20-13-17-3-6-19(14-21(17)30-23(20)28)29-12-11-26-9-7-16(8-10-26)22(25)27/h1-6,13-14,16H,7-12H2,(H2,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWYAQADZIDLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound 1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide likely interacts with its targets in a manner similar to related compounds. These compounds provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA.
Biochemical Pathways
The compound this compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given the role of PKB in this pathway. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Biological Activity
1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This compound features a piperidine core, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities. The presence of the 4-chlorophenyl and 2H-chromen moieties enhances its bioactivity profile, making it a candidate for further investigation.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Research has indicated that derivatives of the coumarin structure, particularly those with halogen substitutions (like 4-chlorophenyl), exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.47 |
| 2 | MCF-7 | 9.54 |
Antibacterial Activity
The compound's antibacterial efficacy has been assessed against various bacterial strains. Studies revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating significant inhibition .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The piperidine moiety in this compound is linked to various enzyme inhibitory activities. In particular, it has been noted for its strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary disorders .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | High (IC50 values < 5 µM) |
Case Studies
- Anticancer Evaluation : A study focused on a series of piperidine derivatives demonstrated that modifications on the aromatic rings significantly influenced their cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups like chlorine increased the potency of these compounds .
- Antibacterial Screening : Another research effort synthesized novel compounds based on the piperidine scaffold and evaluated their antibacterial properties. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies reveal that the compound may bind effectively to active sites due to its structural features, such as hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potent anticancer effects, particularly against breast cancer cell lines such as MCF-7. The following table summarizes the IC50 values of this compound compared to other coumarin derivatives:
| Compound | IC50 (μM) |
|---|---|
| 1-(2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | 9.54 |
| Coumarin-containing ketone | 0.47 |
| Coumarin-containing ester | 21.8 |
These results suggest that the compound is effective at low concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 128 |
This demonstrates the compound's potential as an antimicrobial agent, addressing the growing concern of drug-resistant pathogens .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy was tested using agar diffusion methods against multiple bacterial strains. The results showed that the compound exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to raw material quality data (HPLC purity, residual solvents). Control charts (X-bar and R) can monitor critical parameters (e.g., reaction pH, stirring speed) .
Safety & Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer : Follow H313 (skin contact hazards) and P305+P351 (eye exposure) guidelines. Use explosion-proof reactors for exothermic steps (e.g., chlorophenyl coupling). Document near-miss incidents via HAZOP analysis .
Advanced Characterization
Q. How can researchers determine the compound’s membrane permeability for drug development?
- Methodological Answer : Use parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4. Compare with Caco-2 cell monolayers. For low permeability, synthesize prodrugs (e.g., ester derivatives) and assess hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
